molecular formula C17H36O B12600354 (14R)-14-Methylhexadecan-1-OL CAS No. 642995-39-9

(14R)-14-Methylhexadecan-1-OL

Cat. No.: B12600354
CAS No.: 642995-39-9
M. Wt: 256.5 g/mol
InChI Key: WQBUQCSTGAHNSM-QGZVFWFLSA-N
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Description

Overview of Long-Chain Aliphatic Alcohols in Biological Systems and Chemical Synthesis

Long-chain aliphatic alcohols, also known as fatty alcohols, are a class of organic compounds typically derived from natural fats and oils. wikipedia.org They consist of a long hydrocarbon chain and a terminal hydroxyl (-OH) group. wikipedia.orgatamanchemicals.com In nature, these alcohols are integral components of waxes, where they are esterified with fatty acids. wikipedia.org These waxes serve various functions in the biological world, from providing buoyancy and serving as a source of metabolic energy in marine life to acting as protective, water-repellent coatings on plant leaves and insect exoskeletons. wikipedia.orgnih.gov

Industrially, fatty alcohols are produced either through the chemical conversion of fatty acids from sources like palm oil or from petrochemical feedstocks. nih.gov Their amphiphilic nature, possessing both a hydrophobic carbon chain and a hydrophilic alcohol group, makes them valuable as nonionic surfactants, emulsifiers, emollients, and thickeners in a multitude of products, including detergents, cosmetics, and pharmaceuticals. wikipedia.orgatamanchemicals.comnih.gov

The Unique Importance of Branched-Chain Fatty Alcohols in Nature and Industry

The introduction of branching in the carbon chain of fatty alcohols significantly alters their physical and chemical properties. ontosight.ai While straight-chain fatty alcohols are more common in nature, branched-chain variants are also produced by various organisms, including microorganisms. rsc.orggerli.com The position of the methyl branch is a key determinant of the molecule's properties. rsc.org For instance, iso fatty alcohols have a methyl group at the penultimate carbon (ω-1), while anteiso fatty alcohols have it at the antepenultimate carbon (ω-2). rsc.org

In industrial applications, branched-chain fatty alcohols offer several advantages over their linear counterparts. Their branched structure can lead to lower pour points, enhanced solvency, and superior wetting power in derived surfactants. exxonmobilchemical.com These properties are highly desirable in the formulation of lubricants, metalworking fluids, paints, coatings, and inks. exxonmobilchemical.comlumarfrance.com

Fundamental Role of Chirality in Complex Organic Molecules

Chirality is a fundamental property of molecules that lack a plane of symmetry, resulting in two non-superimposable mirror images called enantiomers. libretexts.orgwikipedia.org This "handedness" is a critical concept in organic chemistry and biochemistry because it profoundly influences a molecule's physical, chemical, and biological properties. numberanalytics.com Enantiomers of a chiral molecule can exhibit different melting points, boiling points, and optical activities. numberanalytics.com

The significance of chirality is particularly evident in biological systems, where enzymes and receptors are often stereoselective, meaning they interact with only one enantiomer of a chiral substrate. numberanalytics.comquora.com This specificity is a cornerstone of drug development, as the therapeutic efficacy and safety of a pharmaceutical can be dependent on its stereochemistry. rsc.org The infamous case of thalidomide, where one enantiomer was therapeutic while the other caused severe birth defects, tragically underscored the critical importance of chirality in pharmacology. numberanalytics.comrsc.org

Specific Context and Research Rationale for (14R)-14-Methylhexadecan-1-OL

This compound is a specific stereoisomer of 14-methylhexadecan-1-ol. Its structure consists of a 16-carbon chain (hexadecane) with a hydroxyl group at one end (1-ol) and a methyl group at the 14th carbon atom. The "(14R)" designation specifies the three-dimensional arrangement of the groups around the chiral center at carbon 14.

The study of specific chiral molecules like this compound is driven by the understanding that its unique three-dimensional shape will dictate its interactions with other chiral molecules, such as enzymes and receptors in biological systems. Research into such compounds can lead to the discovery of novel bioactive molecules with potential applications in various fields. For instance, some long-chain fatty alcohols have been identified as components of insect pheromones, opening avenues for their use in agriculture as eco-friendly pest control agents. frontiersin.org Furthermore, understanding the structure-activity relationship of such molecules contributes to the broader knowledge base of organic and medicinal chemistry.

PropertyValue
Molecular Formula C17H36O
Average Mass 256.474 g/mol
Monoisotopic Mass 256.276616 g/mol
CAS Registry Number 642995-39-9
DTXSID DTXSID00802647
Data sourced from the CompTox Chemicals Dashboard. epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

642995-39-9

Molecular Formula

C17H36O

Molecular Weight

256.5 g/mol

IUPAC Name

(14R)-14-methylhexadecan-1-ol

InChI

InChI=1S/C17H36O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3/t17-/m1/s1

InChI Key

WQBUQCSTGAHNSM-QGZVFWFLSA-N

Isomeric SMILES

CC[C@@H](C)CCCCCCCCCCCCCO

Canonical SMILES

CCC(C)CCCCCCCCCCCCCO

Origin of Product

United States

Stereoselective Synthesis and Advanced Synthetic Methodologies of 14r 14 Methylhexadecan 1 Ol

Chemoenzymatic Approaches for Asymmetric Carbon-Carbon Bond Formation

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. Enzymes, operating under mild conditions, offer exceptional chemo-, regio-, and enantioselectivity, often reducing the need for complex protecting group strategies common in traditional organic synthesis. longdom.org

Reductive Biocatalysis for Chiral Alcohol Production

Reductive biocatalysis is a powerful tool for producing enantiomerically pure alcohols from prochiral ketones. mdpi.com This method utilizes oxidoreductase enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases, which stereoselectively transfer a hydride from a cofactor, typically NADPH or NADH, to a carbonyl group. nih.govresearchgate.net

For the synthesis of (14R)-14-Methylhexadecan-1-OL, a synthetic precursor such as 14-methylhexadecan-2-one could be subjected to bioreduction. The choice of enzyme is critical, as it dictates the stereochemistry of the resulting alcohol. Enzymes following Prelog's rule, for instance, would typically yield the (S)-alcohol, while anti-Prelog enzymes would produce the desired (R)-enantiomer. researchgate.net The vast number of available KREDs, accessible through screening commercial kits or by engineering, allows for the identification of catalysts with high selectivity for the target substrate. nih.gov

A significant advantage of biocatalytic reduction is the efficiency of cofactor regeneration. researchgate.net Costly cofactors like NADPH can be regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose. researchgate.net This creates a closed-loop system, making the process economically viable on a larger scale. nih.gov

Table 1: Examples of Reductive Biocatalysis for Chiral Alcohol Synthesis

Enzyme/BiocatalystSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)Reference
Ketoreductase (KRED1001)Ethyl 4-chloroacetoacetate(R)-ethyl 4-chloro-3-hydroxybutanoate>99.5% nih.gov
Geotrichum candidumMethyl 4-chloro-3-oxobutanoate(S)-4-chloro-3-hydroxybutanoic acid methyl ester96% nih.gov
Daucus carota (Carrot root)Heteroaryl prochiral ketones(S)-alcohols76% - 99% longdom.orgresearchgate.net
Recombinant E. coli (CpSADH)Ethyl 4-chloroacetoacetate(R)-ethyl-4-chloro-3-hydroxybutonoate99% nih.gov

Enzymatic Derivatization and Stereocontrol

Enzymatic kinetic resolution is a widely used technique for separating racemic mixtures. jocpr.com This method exploits the ability of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enriched. mdpi.com

In the context of this compound synthesis, a racemic mixture of 14-methylhexadecan-1-ol could be resolved. The lipase-catalyzed acylation of the racemic alcohol with an acyl donor (e.g., vinyl acetate) would ideally lead to the selective esterification of the (S)-enantiomer. This would produce (S)-14-methylhexadecyl acetate, leaving the desired (R)-14-Methylhexadecan-1-OL unreacted. The product and the remaining starting material can then be separated by standard chromatographic methods. Lipases such as Candida antarctica Lipase B (CALB) are well-known for their high enantioselectivity in such resolutions. mdpi.com

A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. jocpr.com However, this method is highly effective and can provide both enantiomers with excellent enantiopurity when a highly selective enzyme is employed. jocpr.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Alcohols

Lipase SourceReaction TypeSubstrate TypeKey FeatureReference
Candida antarctica Lipase B (CALB)EsterificationSecondary AlcoholsHigh enantioselectivity, widely used mdpi.com
Pseudomonas fluorescens Lipase (PFL)AcylationRacemic AlcoholsUsed for producing pharmaceutical intermediates researchgate.net
Lipase Amano PSAcylationDiastereomeric AlcoholsSeparation of diastereomers pleiades.online
Mucor miehei LipaseAlcoholysisTriglyceridesSynthesis of fatty alcohol esters dss.go.th

Asymmetric Organocatalysis in the Formation of Chiral Fatty Alcohols

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis, avoiding the use of potentially toxic or expensive heavy metals.

Enantioselective Catalytic Reactions Towards Branched Architectures

The creation of the chiral center at the C-14 position of this compound requires a synthetic method that can effectively control stereochemistry in a long, flexible aliphatic chain. Organocatalytic methods, such as enantioselective Michael additions or aldol reactions, can be employed to construct the key C-C bond that establishes the stereocenter.

For instance, a strategy could involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine (e.g., a diarylprolinol silyl ether). This would create a chiral intermediate that, after several subsequent steps of chain elongation and functional group manipulation (e.g., reduction of the carbonyl), would yield the target fatty alcohol. The catalyst's stereochemistry directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. nih.gov

Strategies for Chiral Induction and Diastereoselective Control

Chiral induction is the process by which the chirality of a catalyst influences the stereochemical outcome of a reaction. In organocatalysis, this is typically achieved through the formation of transient, covalently bound intermediates (like enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding.

For the synthesis of a molecule with a single stereocenter like this compound, enantioselective control is paramount. The design of the organocatalyst is crucial; its steric and electronic properties are fine-tuned to create a chiral environment that favors one reaction pathway over the other. For example, in an amine-catalyzed reaction, bulky substituents on the catalyst can effectively shield one face of the reactive intermediate, forcing the substrate to approach from the opposite, less-hindered face, thereby ensuring high enantioselectivity. acs.org The choice of solvent, temperature, and additives can also play a significant role in optimizing the stereochemical control.

Multi-Step Organic Synthesis for Precise Stereochemical Control

When chemoenzymatic or organocatalytic methods are not directly applicable or efficient, a classical multi-step synthesis approach is employed. This strategy relies on a sequence of well-established chemical reactions, where stereochemistry is introduced using chiral starting materials (from the "chiral pool") or through a highly reliable asymmetric reaction at a key step.

A plausible retrosynthetic analysis for this compound could start by disconnecting the molecule into smaller, manageable fragments. A key building block would be a chiral fragment containing the C-14 stereocenter, such as (R)-2-methyl-1-butanol, which is commercially available. This chiral building block ensures the correct stereochemistry from the outset.

A hypothetical synthetic route is outlined below:

Oxidation and Protection : The chiral starting material, (R)-2-methyl-1-butanol, is oxidized to the corresponding aldehyde.

Chain Elongation : A Wittig reaction between the aldehyde and a suitable phosphonium ylide (e.g., one derived from a 12-carbon haloalkane) would form the main C16 backbone.

Functional Group Manipulation : The resulting alkene is then reduced to a saturated chain.

Terminal Alcohol Introduction : The terminal end of the chain is functionalized to introduce the primary alcohol, for example, by converting a terminal halide to an alcohol via an SN2 reaction with hydroxide, which proceeds with inversion of configuration. youtube.com

An alternative approach could involve coupling reactions. For example, the synthesis of a related compound, (R)-(-)-14-Methyl-8-hexadecyn-1-ol, provides a template. nih.gov A chiral fragment could be coupled with another long-chain fragment via alkyne chemistry. Subsequent reduction of the triple bond would yield the final saturated carbon chain. This method allows for the modular assembly of the target molecule, with stereochemical integrity maintained throughout the synthesis.

Table 3: Hypothetical Multi-Step Synthesis Outline

StepReaction TypeStarting MaterialsIntermediate/ProductPurpose
1Oxidation (e.g., PCC)(R)-2-methyl-1-butanol(R)-2-methylbutanalIntroduce reactive aldehyde group
2Wittig Reaction(R)-2-methylbutanal, Dodecyltriphenylphosphonium bromide(14R)-14-Methylhexadec-12-eneForm the C16 carbon backbone
3Hydrogenation (e.g., H₂, Pd/C)(14R)-14-Methylhexadec-12-ene(R)-3-Methylpentadecane derivativeSaturate the carbon chain
4Hydroboration-OxidationTerminal Alkene from a modified Step 2This compoundIntroduce terminal -OH group

Development of Chiral Building Blocks Incorporating the (14R) Stereocenter

The cornerstone of any stereoselective synthesis is the establishment of the desired stereochemistry early and efficiently. For this compound, this involves the preparation of a chiral building block containing the key (14R)-methyl group. Several strategies have been developed to access such synthons in high enantiomeric purity.

One of the most effective approaches is the use of the chiral pool, which utilizes readily available, enantiomerically pure natural products as starting materials. For instance, (R)-citronellal has been employed as a versatile starting material for the synthesis of various chiral compounds. Through a series of well-established transformations including ozonolysis, reduction, and functional group manipulations, (R)-citronellal can be converted into a chiral synthon bearing the requisite (R)-methyl branch.

Another powerful strategy involves asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.govresearchgate.net Asymmetric hydrogenation of a suitably substituted α,β-unsaturated carbonyl compound is a prominent example. nih.gov The choice of a chiral phosphine ligand, such as those based on the BINAP or DuPHOS scaffolds, in conjunction with a rhodium or ruthenium catalyst, can facilitate the stereoselective reduction of the double bond, thereby setting the (R)-stereocenter with high enantiomeric excess.

Enzymatic resolutions and reductions also offer a green and highly selective alternative for obtaining chiral building blocks. nih.govnih.gov For example, lipases can be used to selectively acylate one enantiomer of a racemic secondary alcohol, allowing for the separation of the two enantiomers. Alternatively, alcohol dehydrogenases can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. nih.gov

A comparison of these methods is presented in the table below:

MethodStarting MaterialKey TransformationAdvantagesDisadvantages
Chiral Pool (R)-citronellalOzonolysis, reduction, functional group interconversionsReadily available starting material, well-established chemistryCan involve multiple steps
Asymmetric Catalysis Prochiral α,β-unsaturated esterAsymmetric hydrogenationHigh enantioselectivity, catalyticRequires specialized catalysts and ligands
Enzymatic Resolution Racemic 2-methylalkanolLipase-catalyzed acylationHigh selectivity, mild conditionsMaximum 50% yield of desired enantiomer
Enzymatic Reduction 2-Methyl-alkanalAlcohol dehydrogenase reductionHigh enantioselectivity, environmentally friendlySubstrate scope can be limited

Coupling Reactions and Functional Group Transformations

With the chiral building block in hand, the next phase of the synthesis involves elongating the carbon chain to construct the full C16 backbone of this compound. This is typically achieved through powerful carbon-carbon bond-forming reactions, often followed by functional group transformations to install the terminal primary alcohol.

Grignard reactions are a classic and reliable method for forming carbon-carbon bonds. coconote.applibretexts.orgorganicchemistrytutor.comuoanbar.edu.iq A chiral Grignard reagent derived from the building block can be coupled with a suitable electrophile, such as a long-chain alkyl halide or tosylate, to extend the carbon chain. Alternatively, a chiral electrophile can be reacted with a long-chain Grignard reagent. The choice of coupling partners is critical to maximize yield and avoid side reactions.

Modern cross-coupling reactions, such as Suzuki, Kumada, and Negishi couplings, offer milder and more functional group tolerant alternatives to traditional Grignard reactions. These reactions typically employ a palladium or nickel catalyst to couple an organometallic reagent with an organic halide or triflate. For the synthesis of this compound, a chiral alkylborane (for Suzuki coupling) or alkylzinc (for Negishi coupling) derived from the initial building block could be coupled with a long-chain vinyl or alkyl halide.

Once the full carbon skeleton is assembled, the terminal functional group needs to be converted into a primary alcohol. If the coupling reaction results in a terminal alkene, hydroboration-oxidation is a reliable method for the anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol. If the precursor is an ester or a carboxylic acid, it can be reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

A representative synthetic sequence is outlined below:

StepReactionReagents and ConditionsPurpose
1 Grignard CouplingChiral Grignard reagent, long-chain alkyl halide, THFCarbon chain elongation
2 Functional Group Transformation1. B₂H₆, THF; 2. H₂O₂, NaOHConversion of terminal alkene to primary alcohol
or
2 ReductionLiAlH₄, THFConversion of terminal ester to primary alcohol

Isolation and Purification of Stereoisomerically Pure this compound

The final and crucial step in the synthesis is the isolation and purification of the target molecule to ensure high stereoisomeric purity. Even with highly stereoselective reactions, small amounts of the undesired (S)-enantiomer may be present. The removal of these impurities is essential, as even minor stereoisomeric contaminants can significantly affect the biological activity of the final product.

For long-chain alcohols like this compound, traditional purification methods such as distillation can be challenging due to their high boiling points. researchgate.net Column chromatography on silica gel is a standard method for removing non-isomeric impurities.

To separate enantiomers, chiral chromatography is the most direct and effective technique. diva-portal.org This involves using a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are widely used for this purpose.

An alternative to direct chiral chromatography is the derivatization of the alcohol with a chiral resolving agent to form diastereomers. These diastereomeric derivatives can then be separated by standard chromatography on an achiral stationary phase. After separation, the chiral resolving agent is cleaved to afford the pure enantiomers of the alcohol. Common chiral derivatizing agents for alcohols include Mosher's acid chloride and α-methylbenzyl isocyanate.

The following table summarizes the primary methods for purification:

MethodPrincipleAdvantagesDisadvantages
Column Chromatography Adsorption on silica gelRemoves non-isomeric impuritiesDoes not separate enantiomers
Chiral HPLC/GC Differential interaction with a chiral stationary phaseDirect separation of enantiomers, high resolutionRequires specialized and expensive columns
Diastereomeric Derivatization Conversion to diastereomers, separation on achiral media, and cleavageUses standard chromatographyRequires additional reaction steps, potential for racemization

Flow Chemistry and Continuous Processing for Scalable Stereoselective Synthesis

The translation of a laboratory-scale synthesis to an industrial production process often presents significant challenges in terms of safety, efficiency, and scalability. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful technology to address these challenges. syrris.jprsc.orgbenthamdirect.comnih.govumontreal.ca

The application of flow chemistry to the stereoselective synthesis of this compound offers several potential advantages. The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to improved reaction yields and selectivities. nih.gov This is particularly beneficial for highly exothermic or fast reactions that are difficult to control in large batch reactors.

Furthermore, a multi-step synthesis can be "telescoped" into a continuous flow process, where the output of one reactor is directly fed into the next without the need for intermediate isolation and purification. rsc.orgumontreal.ca This can significantly reduce reaction times, solvent usage, and waste generation. For the synthesis of this compound, a flow process could be envisioned where the formation of the chiral building block, the coupling reaction, and the final functional group transformation are all integrated into a single, automated sequence.

The use of immobilized reagents and catalysts in packed-bed reactors is another key feature of flow chemistry that can simplify product purification and enable catalyst recycling. syrris.jpumontreal.ca For instance, an immobilized lipase could be used for an enzymatic resolution step, or a supported palladium catalyst could be employed for a cross-coupling reaction.

While the direct application of flow chemistry to the synthesis of this compound may not be extensively documented, the principles and technologies are well-established for the synthesis of other complex natural products and active pharmaceutical ingredients, demonstrating its significant potential for the scalable and efficient production of this important chiral molecule. syrris.jprsc.orgbenthamdirect.com

Biosynthesis and Natural Occurrence of 14r 14 Methylhexadecan 1 Ol

Elucidation of Biosynthetic Pathways for Branched-Chain Fatty Alcohols

The biosynthesis of branched-chain fatty alcohols is a multi-step process that begins with the creation of a branched-chain fatty acid precursor, which is subsequently reduced to the corresponding alcohol. This process relies on the coordinated action of several enzyme systems, often harnessed and optimized in microbial systems for biotechnological production.

Microbial production of fatty alcohols, including branched-chain variants, primarily occurs through two enzymatic pathways that convert fatty acid intermediates into primary alcohols. nih.govsfu.ca The availability of the initial substrate—either a fatty acyl-thioester or a free fatty acid—determines the pathway utilized. nih.govsfu.ca

Fatty Acyl-CoA/ACP Reductase (FAR) Pathway : This is a direct route where fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-Acyl Carrier Protein (acyl-ACP) is reduced to a fatty alcohol. This reduction can be a four-electron reduction catalyzed by a single alcohol-forming FAR, or a two-step process involving an aldehyde-forming reductase followed by the action of an endogenous alcohol dehydrogenase. thegoodscentscompany.com

Carboxylic Acid Reductase (CAR) Pathway : This pathway begins with a free fatty acid (FFA), which is first activated and then reduced to a fatty aldehyde by a CAR enzyme. nih.govcapes.gov.br This aldehyde is then subsequently reduced to a fatty alcohol by cellular alcohol dehydrogenases. capes.gov.br The CAR pathway can be advantageous in engineered microbes as free fatty acids are often more abundant than their thioester counterparts. capes.gov.br

Table 1: Key Enzymes in Microbial Fatty Alcohol Production

Enzyme ClassAbbreviationSubstrate(s)Product
Fatty Acyl ReductaseFARFatty Acyl-CoA, Fatty Acyl-ACPFatty Alcohol
Carboxylic Acid ReductaseCARFree Fatty Acid (FFA)Fatty Aldehyde
Alcohol DehydrogenaseADHFatty AldehydeFatty Alcohol

The production of a branched-chain alcohol like (14R)-14-Methylhexadecan-1-OL is contingent on the fatty acid synthesis (FAS) machinery incorporating a branched starter unit. This process begins with precursors derived from the catabolism of branched-chain amino acids such as isoleucine, leucine (B10760876), or valine. nih.gov

For anteiso-branched fatty acids, which have a methyl group on the antepenultimate (n-2) carbon, the biosynthesis typically starts with L-isoleucine. Isoleucine is converted into the primer molecule 2-methylbutyryl-CoA. wikipedia.org This branched primer is then selected by a specific β-ketoacyl-ACP synthase III (FabH), which catalyzes the initial condensation step with malonyl-ACP to kickstart the elongation process. nih.gov The fatty acid chain is subsequently elongated by the iterative addition of two-carbon units from malonyl-CoA, following the standard FAS cycle. wikipedia.org

Once the full-length branched-chain fatty acid (e.g., 14-methylhexadecanoic acid) is synthesized, it is released from the ACP. It can then be converted to its acyl-CoA form and subsequently reduced by a fatty acyl reductase (FAR) to produce the final branched-chain fatty alcohol. acs.org Some FAR enzymes, such as certain orthologs from Brassica napus, have been shown to exhibit a preference for branched-chain substrates. researchgate.net

The stereochemistry of branched-chain fatty acids is determined by the chirality of the primer molecule used for synthesis. The conventional pathway for producing anteiso-fatty acids utilizes L-isoleucine as the ultimate precursor. The chiral center of L-isoleucine has an (S) configuration, which is retained during its conversion to the 2-methylbutyryl-CoA primer. Consequently, the standard biosynthetic pathway leads to the formation of anteiso-fatty acids with an (S) configuration at the branch point, such as (S)-14-Methylhexadecanoic acid. hmdb.ca

However, the this compound isomer is known to exist in nature, as evidenced by the characterization of its precursor, (+)-14-methylhexadecanoic acid (the dextrorotatory, or 'R', form), from sources like wool fat. thegoodscentscompany.commoleculardepot.com The formation of this (R) enantiomer necessitates a biosynthetic route that deviates from the standard L-isoleucine pathway.

The synthesis of the (R) configuration must therefore rely on a stereospecific enzyme system capable of either utilizing a different, R-configured precursor or inverting the stereocenter of the standard (S)-precursor or an intermediate. Studies on Bacillus subtilis have demonstrated stereoselectivity in the incorporation of 2-methylbutyrate (B1264701) primers into anteiso fatty acids, indicating that the enzymatic machinery can distinguish between stereoisomers. thegoodscentscompany.comnih.gov The precise enzymatic mechanism and the specific isomerases or racemases responsible for producing the (R)-anteiso configuration have not been fully elucidated.

Identification of Natural Sources and Producing Organisms

This compound and its precursors are found in a variety of organisms, from bacteria and marine life to insects, where they often play roles in cell membrane structure or chemical signaling.

While there are no specific reports detailing the isolation of this compound from marine macroalgae, its direct precursor, 14-methylhexadecanoic acid, has been identified in the phospholipid fatty acids of the Caribbean marine sponge Agelas dispar. nih.gov The reduction of a fatty acid to its corresponding alcohol is a common biological transformation, suggesting that marine organisms are a potential source.

A more definitive role for this class of compound is found in insects. The European earwig, Forficula auricularia, is known to aggregate in response to a pheromone present in the cuticular lipids of males. nih.gov Although the complete composition of this pheromone is still under investigation, cuticular lipids in insects are frequently composed of long-chain hydrocarbons, fatty acids, and fatty alcohols, including branched and stereospecific molecules that are crucial for chemical communication. researchgate.netresearchgate.net

The precursor acid has also been identified in other sources, including Pinaceae (pine family) seed oils and lipids from various microorganisms. capes.gov.brebi.ac.uk

Due to their versatile metabolism and amenability to genetic modification, microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered to produce fatty alcohols. nih.govmoleculardepot.com Specific strategies have been developed to produce branched long-chain fatty alcohols (BLFLs).

A common approach involves a modular engineering strategy in a host like E. coli. acs.org This entails:

Precursor Supply Module : Engineering the host to overproduce the necessary α-keto acid precursors for branched-chain synthesis.

Acyl-ACP Generation Module : Introducing key enzymes, such as a branched-chain α-keto acid dehydrogenase complex (BKD) and a FabH with a preference for branched-chain primers, to convert the precursors into branched-chain acyl-ACPs. acs.org

Alcohol Formation Module : Expressing a suitable fatty acyl reductase (e.g., MaFAR from Marinobacter aquaeolei) to convert the branched-chain acyl-ACP or acyl-CoA into the final alcohol product. acs.org

By optimizing the expression of these modules, researchers have successfully produced BLFLs. One engineered E. coli strain was reported to produce 350 mg/L of BLFLs in a fed-batch fermenter. acs.org

Table 2: Example of an Engineered Microbial Strain for Branched-Chain Fatty Alcohol Production

OrganismKey Genetic ModificationsProductTiter
Escherichia coliOverexpression of BKD complex, specialized FabH, and MaFAR (Fatty Acyl Reductase)Branched Long-Chain Fatty Alcohols (BLFLs)350 mg/L

Presence in Plant Cuticular Waxes and Associated Metabolic Networks

Plant cuticular waxes are complex mixtures of hydrophobic compounds, primarily composed of very-long-chain fatty acids and their derivatives, including alkanes, aldehydes, ketones, and primary and secondary alcohols. These waxes form a protective barrier on the plant's surface, playing a crucial role in preventing water loss and defending against environmental stresses. While the general composition of cuticular wax is well-documented across various plant species, specific details regarding the presence of this compound are conspicuously absent from the current body of scientific research.

The biosynthesis of straight-chain fatty alcohols in plants is understood to occur through the reduction of fatty acyl-CoAs or fatty acyl-ACPs. However, the formation of branched-chain fatty alcohols, such as the one , involves an additional layer of complexity. The methyl branch at the 14th position suggests a biosynthetic pathway that utilizes a branched-chain starter unit, likely derived from the catabolism of amino acids like leucine or valine. This initial branched starter would then be elongated by the fatty acid synthase (FAS) complex to produce the C17 backbone before its final reduction to an alcohol. Despite this theoretical framework, the specific enzymes and metabolic networks responsible for the synthesis of this compound in plants have not been identified or characterized.

Regulation of Biosynthesis and Metabolic Flux Analysis

Genetic Engineering Strategies for Enhanced Production

The field of metabolic engineering has made significant strides in modifying plant lipid profiles to produce valuable fatty acids and their derivatives. These strategies often involve the overexpression of key biosynthetic genes or the silencing of competing pathways to channel metabolic flux towards the desired product. In the context of branched-chain fatty acid and alcohol production, genetic engineering efforts have primarily focused on microbial systems.

There is a significant body of research on engineering microorganisms like E. coli and yeast to produce various branched-chain biofuels. These studies often involve introducing genes from pathways responsible for branched-chain amino acid degradation to generate the necessary starter units for fatty acid synthesis. However, the application of such strategies for the specific production of this compound in plants has not been reported. The lack of identified genes and a characterized biosynthetic pathway for this compound in plants presents a fundamental obstacle to any targeted genetic engineering approach.

Environmental Factors Influencing Biosynthetic Pathways

The composition and quantity of plant cuticular waxes are known to be highly responsive to environmental cues. Factors such as drought, temperature, and light intensity can significantly alter the expression of genes involved in wax biosynthesis, leading to changes in the protective wax layer. For instance, many plant species increase their total wax load in response to water deficit to minimize non-stomatal water loss.

While the general effects of environmental stress on the biosynthesis of major wax components like long-chain alkanes and primary alcohols have been studied, the influence of these factors on the production of minor or yet-to-be-identified compounds such as this compound remains unknown. Without baseline knowledge of its presence and biosynthetic pathway in any plant species, it is impossible to ascertain how environmental conditions might regulate its formation.

Chemical Modifications, Derivatives, and Structure Activity Relationships Sar of 14r 14 Methylhexadecan 1 Ol

Synthesis of Chiral Derivatives and Analogues

The synthesis of derivatives and analogues of (14R)-14-Methylhexadecan-1-OL allows for a systematic investigation of how structural changes influence its properties. Key modifications often target the hydroxyl group or the alkyl chain.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a primary site for chemical modification. Esterification and etherification are two common reactions used to produce derivatives with altered polarity, reactivity, and physical properties.

Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative to form an ester. These reactions can be catalyzed by acids or enzymes. Lipases, for instance, are widely used for the enantioselective esterification of racemic secondary alcohols, preferentially reacting with one enantiomer. mdpi.com This enzymatic approach allows for the kinetic resolution of a racemic mixture, yielding an enantiomerically enriched ester and the unreacted alcohol of the opposite configuration. The acyl donor in these reactions can vary, influencing the properties of the resulting ester. mdpi.com

For long-chain alcohols, direct esterification can be achieved under various conditions. The choice of catalyst and reaction conditions is critical to achieving high yields and preventing side reactions.

Etherification: The synthesis of ethers from alcohols can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. youtube.com Alternatively, acid-catalyzed dehydration of two alcohol molecules can form a symmetrical ether, though this method is more suitable when using a single type of alcohol to avoid a mixture of products. youtube.com For producing asymmetrical ethers, reacting the alcohol with a strong electrophile like a carbocation is another route. youtube.com

Derivative TypeGeneral ReactionReactants for this compoundPotential Product
Ester R-OH + R'-COOHThis compound + Acetic Acid(14R)-14-Methylhexadecyl acetate
Ether R-OH -> R-O- -> R-O-R'This compound -> Sodium (14R)-14-methylhexadecyloxide + Methyl Iodide1-methoxy-14-methylhexadecane

Modifications of the Alkyl Chain and Methyl Branch

Altering the length of the alkyl chain or the position of the methyl branch in this compound can provide valuable insights into structure-activity relationships. The synthesis of such analogues often requires a multi-step approach, starting from different chiral building blocks. For instance, the synthesis of chiral branched-chain fatty acids, which can be reduced to the corresponding alcohols, often involves coupling reactions of smaller, stereochemically defined fragments. researchgate.net

Modifications could include:

Varying Chain Length: Synthesizing analogues with shorter or longer alkyl chains to study the effect of chain length on physical properties and biological activity.

Altering Branch Position: Moving the methyl group to different positions along the carbon chain to understand the steric and electronic effects of the branch location.

Introducing Unsaturation: Incorporating double or triple bonds into the alkyl chain to create unsaturated analogues, which can significantly alter the molecule's shape and reactivity.

Stereoisomeric Comparisons with (14S)-14-Methylhexadecan-1-OL and Racemic Mixtures

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit distinct physical and biological properties. nih.gov Comparing the properties of this compound with its enantiomer, (14S)-14-Methylhexadecan-1-OL, and their 50:50 mixture (a racemic mixture) is essential for a complete understanding of its behavior.

Enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. gcms.cz However, they rotate plane-polarized light in equal but opposite directions. gcms.cz A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out. chemsrc.com

While enantiomers share many physical properties, their interactions with other chiral molecules, such as biological receptors, can differ significantly. nih.gov This is a critical consideration in fields like pharmacology and pheromone communication. nih.govnih.gov

A racemic mixture, on the other hand, can have different physical properties, such as melting point and solubility, compared to the pure enantiomers. chemsrc.com This is because the packing of molecules in a crystal lattice can be different for a racemic mixture (where both enantiomers are present) compared to an enantiomerically pure substance. chemsrc.com The resolution of a racemic mixture into its individual enantiomers is often achieved by reacting it with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated. engineeringtoolbox.comresearchgate.net

CompoundChiralityOptical ActivityMelting PointBoiling Point
This compoundChiral (R-enantiomer)Dextrorotatory (+) or Levorotatory (-)Identical to (S)-enantiomerIdentical to (S)-enantiomer
(14S)-14-Methylhexadecan-1-OLChiral (S-enantiomer)Equal and opposite to (R)-enantiomerIdentical to (R)-enantiomerIdentical to (R)-enantiomer
(±)-14-Methylhexadecan-1-OLRacemic mixtureOptically inactiveMay differ from pure enantiomersMay differ from pure enantiomers

Exploration of Structure-Activity Relationships

The biological or chemical activity of this compound is intrinsically linked to its three-dimensional structure. By systematically modifying the molecule and observing the resulting changes in activity, a structure-activity relationship (SAR) can be established.

Influence of the (14R) Stereocenter on Molecular Interactions

The chirality of a molecule plays a pivotal role in its interactions with other chiral entities, such as proteins and enzymes. nih.gov The specific (14R) configuration of the stereocenter in this compound creates a unique three-dimensional shape that can lead to stereoselective binding with biological receptors.

For instance, in pheromonal communication, the response of an insect can be highly specific to one enantiomer of a chiral pheromone. nih.gov One enantiomer might be highly active, while the other could be inactive or even inhibitory. nih.gov This specificity arises from the precise fit of the chiral molecule into the binding site of a receptor protein, much like a key fitting into a lock.

The binding affinity of a chiral molecule to a receptor is influenced by various non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com The spatial arrangement of functional groups around the chiral center determines how effectively these interactions can form with the complementary amino acid residues in the receptor's binding pocket.

Impact of Chain Length and Branching on Intermolecular Forces

The physical properties and biological activity of long-chain alcohols are significantly influenced by their chain length and branching. These structural features affect the strength of intermolecular forces, which in turn determine properties like boiling point, melting point, and solubility. byjus.com

Chain Length:

Boiling and Melting Points: As the length of the carbon chain increases in a homologous series of alcohols, the boiling and melting points generally increase. byjus.comlibretexts.org This is due to the larger surface area of longer molecules, which leads to stronger van der Waals dispersion forces between them. studypug.com

Branching:

Boiling Point: Branching in the carbon chain generally lowers the boiling point compared to a straight-chain isomer with the same number of carbon atoms. byjus.comstudypug.com Branched molecules are more compact and have a smaller surface area, which reduces the strength of the van der Waals forces between them. studypug.com

Melting Point: The effect of branching on melting point is more complex. Increased branching can sometimes lead to a higher melting point if it results in a more symmetrical molecule that can pack more efficiently into a crystal lattice. studypug.com

Hydrophobicity: The introduction of methyl branching can increase the hydrophobicity of a molecule. nih.gov

The table below illustrates the general trends in physical properties with changes in the structure of long-chain alcohols.

Structural ModificationEffect on Intermolecular ForcesImpact on Boiling PointImpact on Water Solubility
Increased Chain Length Stronger van der Waals forcesIncreaseDecrease
Increased Branching Weaker van der Waals forcesDecreaseGenerally decreases

Conformational Analysis and its Relation to Biological or Material Properties

The three-dimensional structure and conformational flexibility of this compound, a chiral anteiso-alcohol, are critical determinants of its physical, chemical, and biological properties. A detailed conformational analysis provides insights into how this molecule interacts with its environment, such as its packing in condensed phases or its binding to biological receptors.

The introduction of a methyl group at the C-14 position in this compound introduces significant conformational constraints. This methyl branch disrupts the regular, all-trans conformation of the hydrocarbon chain. The presence of this branching creates steric hindrance, which is the repulsive interaction that occurs when atoms are forced closer together than their atomic radii allow. This steric strain influences the local conformation around the chiral center at C-14.

Molecular dynamics simulations of branched-chain lipids, which share structural similarities with this compound, have shown that methyl branching can reduce lipid condensation, decrease the thickness of lipid bilayers, and lower the ordering of the hydrocarbon chains. acs.orgacs.orgresearchgate.net This is because the methyl group creates a "kink" in the chain, disrupting the efficient packing that is possible with straight-chain lipids. acs.orgacs.orgresearchgate.net This disruption enhances the fluidity of lipid membranes. acs.orgacs.orgresearchgate.net

The conformational preferences of the region around the C-14 methyl branch can be analyzed by considering the dihedral angles of the carbon backbone. The rotation around the C13-C14 and C14-C15 bonds will have specific energy profiles, with certain staggered conformations being more stable than others. The gauche conformation, where the methyl group is 60° away from the main chain, is generally higher in energy than the anti conformation due to steric strain between the methyl group and the adjacent methylene (B1212753) hydrogens.

The biological and material properties of this compound are directly linked to these conformational features. For instance, in biological membranes, the kink introduced by the methyl group can increase membrane fluidity, which is crucial for various cellular processes. The specific three-dimensional shape of the molecule will also govern its interaction with enzymes and receptors, influencing its biological activity. In the context of material science, the packing efficiency of this compound molecules in a solid or liquid crystal phase will be determined by their conformational preferences, which in turn affects properties like melting point, viscosity, and lubricity.

Table of Conformational Parameters (Hypothetical Data Based on General Principles)

Dihedral AngleConformationRelative Energy (kJ/mol)Population (%)
C12-C13-C14-C15Anti065
C12-C13-C14-C15Gauche (+)3.817.5
C12-C13-C14-C15Gauche (-)3.817.5
C13-C14-C15-C16Anti070
C13-C14-C15-C16Gauche (+)3.515
C13-C14-C15-C16Gauche (-)3.515

Note: This table presents hypothetical data for illustrative purposes, based on the general principles of alkane conformational analysis. The actual energy values and populations for this compound would require specific computational or experimental determination.

Advanced Analytical Methodologies for Characterization of 14r 14 Methylhexadecan 1 Ol

Chiral Chromatography Techniques for Enantiomeric Excess Determination

The separation of enantiomers is a critical challenge in stereochemistry. Chiral chromatography is the benchmark for quantifying the enantiomeric excess (e.e.) of a chiral compound by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Gas chromatography utilizing a chiral stationary phase is a powerful technique for the separation and quantification of volatile chiral compounds like (14R)-14-Methylhexadecan-1-OL, often after derivatization to increase volatility. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times.

The column is typically coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. As the enantiomers pass through the column, one will interact more strongly with the CSP, resulting in a longer retention time and effective separation. The mass spectrometer serves as a highly sensitive and specific detector, confirming the identity of the eluting compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For a long-chain alcohol, characteristic fragments often arise from cleavage near the hydroxyl group.

Table 1: Representative GC-MS Parameters for Chiral Alcohol Analysis This table presents typical, hypothetical parameters for the analysis of a long-chain chiral alcohol like this compound, as specific experimental data is not publicly available.

ParameterValue/Condition
GC ColumnChiral Capillary Column (e.g., Cyclodextrin-based CSP)
Carrier GasHelium
Injection ModeSplit
Temperature ProgramInitial Temp: 100°C, Ramp: 5°C/min to 250°C
Ionization ModeElectron Ionization (EI)
Expected Retention Time Difference (Δt)Minutes, depending on CSP and conditions

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation, particularly for less volatile or thermally labile compounds. mz-at.de Chiral HPLC columns are packed with a CSP, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used and highly effective. mz-at.de

The separation principle is analogous to chiral GC, involving differential diastereomeric interactions between the enantiomers of this compound and the chiral stationary phase. The choice of mobile phase (typically a mixture of solvents like hexane (B92381) and isopropanol) is crucial for optimizing the separation (resolution) and retention times. A UV detector can be used if the molecule is derivatized with a UV-absorbing chromophore, or a more universal detector like a refractive index detector (RID) or mass spectrometer can be employed.

Table 2: Illustrative HPLC Conditions for Enantioseparation of Chiral Alcohols This table provides a hypothetical example of HPLC conditions. The actual parameters would require experimental optimization.

ParameterValue/Condition
HPLC ColumnPolysaccharide-based Chiral Column (e.g., Chiralcel® OD-H)
Mobile PhaseHexane/Isopropanol (95:5, v/v)
Flow Rate1.0 mL/min
DetectionRefractive Index Detector (RID) or LC-MS
Column Temperature25°C

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques provide detailed information about a molecule's structure, connectivity, and three-dimensional arrangement. For chiral molecules, specialized methods are required to determine the absolute configuration of stereocenters.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR, protons adjacent to the electron-withdrawing hydroxyl group (on C1) in this compound are expected to appear in the 3.4-4.5 ppm range. libretexts.org The proton at the chiral center (C14) would have a chemical shift characteristic of a CH group within an aliphatic chain, slightly influenced by the nearby methyl group.

In ¹³C NMR, the carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and typically resonates in the 60-80 ppm region. oregonstate.edu The carbon of the chiral center (C14) and the adjacent methyl group carbon would have distinct chemical shifts that can be assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). While NMR can provide detailed conformational data for rigid molecules, the high flexibility of the long alkyl chain in this compound means the observed spectrum represents an average of many rapidly interconverting conformers.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound Predicted values based on standard chemical shift ranges for aliphatic alcohols. openochem.orgazom.com

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-CH₂OH)~60-65 ppm
C14 (-CH(CH₃)-)~30-35 ppm
C15 (CH₃-CH-)~15-20 ppm
C16/C17 (terminal CH₃ and CH₂)~10-25 ppm
Other Chain Carbons (-CH₂-)~25-30 ppm

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques critical for determining the absolute configuration of a chiral molecule in solution. spectroscopyeurope.comnih.govwikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgbruker.com Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is highly sensitive to stereochemistry. spectroscopyeurope.com To assign the absolute configuration of this compound, its experimental VCD spectrum is compared with theoretical spectra calculated using quantum mechanical methods (like Density Functional Theory, DFT) for both the R and S configurations. wikipedia.org A match between the experimental and the calculated spectrum for the R-enantiomer confirms the absolute configuration.

ECD is the counterpart to VCD in the ultraviolet-visible region of the spectrum, measuring differential absorption during electronic transitions. encyclopedia.pub For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a meaningful ECD spectrum. The absolute configuration is then assigned by comparing the experimental spectrum to the results of time-dependent DFT (TDDFT) calculations. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. acs.orgnih.gov For this compound, the molecular formula is C₁₇H₃₆O. HRMS can measure the mass of the molecular ion with sufficient accuracy (typically to within 5 parts per million) to distinguish this formula from other possible combinations of atoms that might have the same nominal mass. This technique is definitive for confirming the molecular formula of the compound.

Table 4: Molecular Formula and Mass Data for this compound

ParameterValue
Molecular FormulaC₁₇H₃₆O
Nominal Mass256 amu
Monoisotopic (Exact) Mass256.276616 Da nih.gov
HRMS Measurement Tolerance± 0.0013 Da (for 5 ppm accuracy)

Crystallographic Analysis for Solid-State Stereochemistry

While a specific, publicly available crystal structure for this compound has not been reported in crystallographic databases, X-ray crystallography remains the definitive method for the unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry in the solid state. springernature.compurechemistry.orgcreative-biostructure.com The application of this technique to a chiral long-chain alcohol like this compound would provide conclusive evidence of its atomic connectivity, molecular conformation, and, most critically, the absolute configuration of its stereocenter.

The primary challenge in the crystallographic analysis of long-chain alcohols is often the initial step of growing a single crystal of sufficient size and quality suitable for X-ray diffraction. wikipedia.org Molecules with long, flexible alkyl chains can be difficult to crystallize due to conformational flexibility and a tendency to form oils or amorphous solids.

Determination of Absolute Configuration

The "(14R)" designation specifies the precise three-dimensional arrangement of the substituents around the chiral carbon at position 14. Single-crystal X-ray diffraction (SC-XRD) is the most powerful and reliable technique for experimentally verifying this assignment. springernature.compurechemistry.org The standard method for determining the absolute configuration of a chiral molecule containing only light atoms (carbon, hydrogen, oxygen) involves a strategy of chemical derivatization.

To facilitate the analysis, the alcohol can be esterified with a chiral derivatizing agent that contains a "heavy" atom (e.g., bromine or chlorine). This introduces an anomalous scatterer into the crystal lattice. During the diffraction experiment, the heavy atom's interaction with the X-rays allows for the reliable determination of the absolute structure using the Bijvoet method. researchgate.net This analysis provides an unequivocal assignment of the stereocenter, confirming whether it is in the R or S configuration.

Solid-State Conformation and Crystal Packing

A crystallographic study would also reveal crucial details about the molecule's conformation and the intermolecular interactions that govern its packing in a crystal lattice.

Molecular Conformation: In the solid state, the long hexadecyl chain is expected to adopt a low-energy, all-trans (zigzag) conformation to minimize steric hindrance.

Intermolecular Hydrogen Bonding: The primary alcohol functional group (-OH) is a key feature, acting as both a hydrogen bond donor and acceptor. In a crystal, molecules of this compound would arrange themselves to form extensive networks of intermolecular hydrogen bonds. nih.gov These interactions are the dominant force directing the assembly of the crystal structure.

Van der Waals Interactions: The long, nonpolar alkyl chains would pack closely together, maximizing van der Waals forces. This typically results in a lamellar, or layered, structure where the polar alcohol headgroups form hydrogen-bonded sheets, and the hydrophobic alkyl tails interdigitate.

Illustrative Crystallographic Data

Although experimental data for this compound is not available, the table below provides an example of the crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of a similar long-chain organic molecule. This data is purely illustrative and does not represent this compound itself.

ParameterExample ValueDescription
Chemical FormulaC17H36OThe elemental composition of the molecule.
Formula Weight256.47 g/molThe mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁The specific symmetry group of the crystal, indicating chirality.
a (Å)5.50The length of the 'a' axis of the unit cell.
b (Å)7.50The length of the 'b' axis of the unit cell.
c (Å)45.00The length of the 'c' axis of the unit cell.
β (°)95.0The angle of the 'β' axis of the unit cell.
Volume (ų)1847.8The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)0.920The calculated density of the crystal.
R-factor (%)4.5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Emerging Applications and Research Frontiers of 14r 14 Methylhexadecan 1 Ol

Role in Advanced Materials Science and Engineering

The distinct molecular architecture of (14R)-14-Methylhexadecan-1-OL makes it a valuable building block in the creation of novel materials with tailored properties. Its chirality and long-chain nature are particularly advantageous in the synthesis of specialized polymers and functional fluids.

Use as a Precursor for Chiral Polymers and Surfactants

The presence of a stereocenter in this compound renders it a significant precursor for the synthesis of chiral polymers. Chiral polymers are materials that exhibit unique optical and recognition properties, making them valuable in applications such as chiral separations, asymmetric catalysis, and advanced optics. The incorporation of this compound into polymer chains can impart these desirable chiral characteristics. The synthesis of such polymers often involves leveraging the reactive hydroxyl group of the alcohol to form linkages with other monomers.

In the realm of surfactants, the branched structure of long-chain alcohols like this compound is known to influence their surface-active properties. Surfactants derived from branched-chain alcohols can exhibit superior performance characteristics compared to their linear counterparts, including enhanced wetting and emulsification capabilities. researchgate.netdoaj.org Research into the synthesis of surfactants from branched-chain alcohols has shown that these molecules can effectively reduce surface tension, a key attribute for their use in detergents, emulsifiers, and dispersing agents. researchgate.net The chirality of this compound could lead to the development of specialty chiral surfactants with applications in enantioselective processes.

Applications in Lubricants and Functional Fluids

The performance of lubricants and functional fluids can be significantly enhanced by the inclusion of additives that modify their physical and chemical properties. Long-chain and branched alcohols are recognized for their ability to improve the performance of lubricants. Specifically, the branched nature of these alcohols can lead to esters with excellent low-temperature performance, high flash points, high viscosity indexes, and good oxidative stability.

The introduction of branched structures, such as the methyl group in this compound, can disrupt the packing of hydrocarbon chains, leading to a lower pour point. This is a critical property for lubricants operating in cold environments. Fatty alcohols with at least 12 carbon atoms, both linear and branched, are utilized as lubricating additives in water-based drilling fluids.

PropertyBenefit of Branched-Chain Alcohols
Pour Point Lowered due to disruption of crystal lattice formation
Viscosity Index Improved temperature-viscosity characteristics
Oxidative Stability Enhanced resistance to degradation at high temperatures
Biodegradability Potential for more environmentally friendly formulations

Potential in Environmentally Benign Formulations (e.g., biodegradable components, antifouling agents)

There is a growing demand for environmentally friendly materials, and this compound, as a fatty alcohol, is inherently biodegradable. This characteristic makes it an attractive component for formulations where environmental impact is a concern.

One promising area of application is in the development of biodegradable antifouling agents. Traditional antifouling coatings for marine applications often rely on toxic biocides that can harm marine ecosystems. Research is actively exploring the use of biodegradable polymers and naturally derived compounds as alternatives. nih.govmdpi.com Fatty acid derivatives have shown potential as non-toxic antifouling pigments. upc.edu The long hydrocarbon chain of this compound could be functionalized to create compounds that deter the settlement of marine organisms without persisting in the environment. The development of erodible antifouling paints based on biodegradable polymers is a key strategy, and incorporating components like this compound could enhance their performance and environmental profile. nih.gov

Contributions to Agrochemistry and Pest Management

In the field of agrochemistry, this compound and structurally similar compounds are gaining attention for their role in non-toxic and species-specific pest management strategies.

Potential as a Pheromone Component or Semiochemical

Semiochemicals are chemical signals that mediate interactions between organisms. Pheromones, a class of semiochemicals, are used for intraspecific communication, often for mating purposes. The use of synthetic pheromones is a cornerstone of integrated pest management (IPM) as they can be used to monitor and disrupt the mating of insect pests without the use of conventional insecticides. nih.govresearchgate.net

Structurally, many insect pheromones are long-chain hydrocarbons, alcohols, aldehydes, or esters, often with specific stereochemistry. For instance, (S)-14-methyl-1-octadecene is the sex pheromone of the destructive peach leafminer moth, Lyonetia clerkella. nih.govresearchgate.netresearchgate.net Another related compound, (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol, has also been identified in the context of insect chemical communication. nih.gov The structural similarity of this compound to these known pheromones strongly suggests its potential as a pheromone component or a semiochemical for certain insect species. Its specific chirality is likely a crucial factor in its biological activity, as insect pheromone receptors are highly stereospecific.

CompoundInsect SpeciesFunction
(S)-14-methyl-1-octadecenePeach Leafminer Moth (Lyonetia clerkella)Sex Pheromone
(R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol-Insect Semiochemical
This compound Potential for various speciesPheromone Component/Semiochemical

Role in Plant-Insect Interactions (e.g., cuticular components)

The outer surface of insects, the cuticle, is covered in a layer of lipids, primarily hydrocarbons, but also including fatty acids, alcohols, and esters. researchgate.netnih.govresearchgate.net These cuticular lipids serve multiple functions, including preventing desiccation and acting as chemical cues in communication. Methyl-branched hydrocarbons and other cuticular components are known to be involved in species and nestmate recognition in social insects. researchgate.net

Furthermore, the epicuticular waxes of plants, which also contain long-chain alcohols and other lipids, play a critical role in mediating interactions with insects. These compounds can act as cues for host plant selection by herbivorous insects. mdpi.com The presence of a C17 branched alcohol like this compound in either the insect cuticle or on the plant surface could therefore play a significant role in the chemical ecology of plant-insect interactions, influencing behaviors such as feeding and oviposition.

Biochemical Tool and Probe Development

The specific stereochemistry and branched nature of this compound make it a valuable tool for investigating complex biological processes, particularly in the realm of lipid metabolism.

While direct studies extensively detailing the use of this compound as a probe for lipid metabolism in specific non-human organisms are not widely documented in publicly available research, the scientific community utilizes structurally similar branched-chain fatty acids and alcohols to understand metabolic pathways in various organisms, especially insects.

In many insect species, branched-chain fatty acids and their derivatives, including alcohols, play crucial roles as components of pheromones, cuticular lipids, and energy storage molecules. The biosynthesis of these compounds involves specialized enzymatic pathways that can utilize branched-chain amino acids as starter units. The introduction of specific labeled branched-chain fatty alcohols like this compound could potentially serve as a powerful method to trace their incorporation into complex lipids and to elucidate the enzymes and pathways involved in their metabolism.

Table 1: Potential Research Applications in Insect Lipid Metabolism

Research AreaPotential Application of this compoundOrganism Type
Pheromone BiosynthesisTracing the incorporation of the branched chain into sex or aggregation pheromones.Moths, Beetles
Cuticular Hydrocarbon FormationInvestigating the pathways for the synthesis of branched cuticular lipids that prevent desiccation.Various Insects
Lipid Storage and MobilizationStudying the esterification of branched-chain alcohols into triacylglycerols and their subsequent release.Various Insects

The push for sustainable and environmentally friendly industrial chemicals has led to increased interest in microbial production of valuable compounds. Branched long-chain fatty alcohols (BLFLs) are recognized for their superior properties compared to their straight-chain counterparts in certain applications.

This compound, as a type of BLFL, holds promise as a building block for various bio-derived industrial chemicals. The presence of the methyl branch can lower the melting point and alter the solvency of derived products, which is advantageous for applications such as lubricants, surfactants, and biofuels.

Microbial production of BLFLs is an active area of research. Engineered microorganisms, such as Escherichia coli, can be metabolically engineered to produce specific branched-chain fatty alcohols from renewable feedstocks like glucose. These processes often involve the introduction of genes that provide the necessary branched-chain starter units and subsequent elongation and reduction steps. While the direct microbial synthesis of this compound on a large scale is not yet a commercial reality, the foundational research in producing other BLFLs paves the way for its potential future production.

Table 2: Potential Industrial Applications of this compound Derivatives

Industrial SectorPotential ApplicationAdvantage of Branched Structure
LubricantsBio-based lubricant and plasticizer precursor.Improved low-temperature performance and viscosity.
Detergents & SurfactantsPrecursor for specialty surfactants and emulsifiers.Enhanced surface activity and solubility in organic media.
BiofuelsComponent of advanced biofuels.Lowered pour point and improved cold-flow properties.

The development of microbial cell factories for the production of specific BLFLs like this compound represents a significant step towards a bio-based economy, offering sustainable alternatives to petrochemical-derived products.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The precise stereochemistry of (14R)-14-Methylhexadecan-1-ol is crucial for its biological activity. A significant challenge remains in the development of synthetic routes that are not only efficient but also highly stereoselective, yielding the desired (R)-enantiomer in high purity.

Current synthetic strategies for similar chiral insect pheromones often rely on multi-step processes that can be inefficient and generate significant waste. nih.gov Traditional methods like Lindlar hydrogenation and Wittig reactions, while useful, present challenges in achieving high stereoselectivity and often require wasteful processes. nih.gov Future research must focus on creating more concise and atom-economical synthetic pathways.

Key areas for exploration include:

Asymmetric Catalysis: Developing novel chiral catalysts that can introduce the methyl group at the C14 position with high enantioselectivity. This could involve advancements in organo-transition metal chemistry. rsc.org

Enzymatic Reactions: Utilizing enzymes, which are inherently stereoselective, to perform key steps in the synthesis. This approach aligns with the principles of green chemistry. rsc.orgresearchgate.net

Cross-Metathesis: Further development of Z-selective cross-metathesis reactions could provide a more direct route to constructing the carbon backbone of the molecule and its unsaturated analogues. nih.gov

The goal is to move beyond laborious classical resolutions and develop scalable syntheses that provide enantiomerically pure this compound, which is essential for both detailed biological studies and potential commercial applications. researchgate.net

Comprehensive Mapping of Biosynthetic Pathways and Genetic Regulation

While it is understood that many insect pheromones, including long-chain alcohols, are derived from fatty acid metabolism, the specific enzymatic steps and genetic control mechanisms for this compound are not fully elucidated. A comprehensive map of its biosynthesis is a critical unaddressed challenge.

In moths, the production of sex pheromones is a highly regulated process involving a cascade of enzymes. uva.nl Key enzyme families identified include desaturases, which introduce double bonds, and fatty-acyl reductases (FARs), which convert fatty acid precursors into alcohols. uva.nl The entire process is often initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which binds to a receptor on the pheromone gland and triggers a signal cascade. uva.nlnih.govkoreascience.kr

Future research should aim to:

Identify Specific Enzymes: Isolate and characterize the specific desaturases, elongases, and fatty-acyl reductases (FARs) responsible for producing the C17 branched-chain backbone of this compound.

Unravel Genetic Control: Investigate the genes encoding these enzymes and the regulatory networks that control their expression. This includes understanding how factors like gene duplication and nonfunctionalization may have played a role in the evolution of these pathways. pnas.org

Clarify Regulatory Signals: Determine the precise signaling cascade initiated by neuropeptides like PBAN that leads to the production of this specific compound in relevant organisms. nih.gov

A complete understanding of the biosynthetic pathway would not only provide fundamental biological insights but also open doors for biotechnological production by transferring the relevant genes to microbial or plant-based expression systems.

Exploration of Undiscovered Biological Roles in Diverse Organisms

The known biological role of this compound is primarily as a component of insect pheromones. However, the full spectrum of its biological functions across different species is likely much broader and remains largely unexplored. Fatty alcohols are known to have diverse biological roles in nature, serving as signaling molecules in various insects, including moths, bees, and wasps. frontiersin.org

The structural specificity of methyl-branched hydrocarbons is known to be critical for their function in chemical communication. mdpi.com Even subtle changes in the position of the methyl group or the chain length can dramatically alter or eliminate biological activity. mdpi.com This high degree of specificity suggests that this compound may have highly specialized roles.

Future research efforts should focus on:

Screening Across Taxa: Investigating the presence and function of this compound in a wider range of organisms, including other insect orders, plants, and microorganisms.

Behavioral and Physiological Assays: Conducting detailed studies to determine if it acts as a repellent, attractant, or modulator of other behaviors in different ecological contexts. researchgate.net

Intra- and Interspecific Signaling: Exploring its potential role in social interactions, host-parasite communication, or as a defense compound.

Uncovering novel biological roles for this compound could lead to the development of new, highly specific pest management tools or reveal new principles of chemical ecology.

Sustainable Production Technologies for Industrial Scale-Up

The traditional chemical synthesis of insect pheromones is often expensive and environmentally harmful, utilizing toxic chemicals and producing hazardous waste. ukri.orgnih.gov This high cost has limited the widespread adoption of pheromone-based pest control. openaccessgovernment.org A major challenge is the development of sustainable and cost-effective production platforms for industrial scale-up.

Biotechnological approaches offer a promising green chemistry alternative. earlham.ac.uk These methods leverage biological systems to produce complex molecules.

Production PlatformOrganism/SystemAdvantagesChallenges
Microbial Fermentation Yarrowia lipolytica, E. coliScalable, rapid production cycles, can utilize renewable feedstocks. frontiersin.orgwarf.orgProduct toxicity to the host microbe, optimizing metabolic pathways for high yields. osti.gov
Plant-Based Factories Nicotiana benthamiana, CamelinaCost-effective, utilizes photosynthesis, low-cost inputs. nih.govagropages.comLower yields compared to fermentation, complex downstream processing. nih.gov
Enzymatic Cascades In vitro enzyme systemsHigh specificity, mild reaction conditions. rsc.orgEnzyme stability and cost, cofactor regeneration.

Integration of Computational Chemistry with Experimental Studies for Predictive SAR

Understanding the relationship between the molecular structure of this compound and its biological activity (Structure-Activity Relationship, SAR) is key to designing more potent or selective analogues. Experimental SAR studies are often time-consuming and resource-intensive. Integrating computational chemistry can accelerate this process.

Computational models can simulate the interactions between a pheromone molecule and its corresponding receptor protein. nih.gov These models can predict how changes to the molecule's structure—such as altering the chain length, the position of the methyl group, or its stereochemistry—might affect its binding affinity and subsequent biological response. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further be used to develop predictive models for the properties of new, untested compounds. mdpi.com

Key opportunities for future research include:

Receptor Modeling: Developing accurate 3D models of the olfactory receptors that bind this compound.

Molecular Docking Simulations: Using these models to predict the binding modes and affinities of the natural compound and its synthetic derivatives.

Predictive QSAR: Building robust QSAR models based on experimental data to guide the synthesis of new compounds with desired activities. researchgate.net

This integrated approach can create a feedback loop where computational predictions guide experimental work, and experimental results refine the computational models, leading to a more efficient discovery and optimization process. mdpi.comtandfonline.com

Opportunities for Derivatization into High-Value Specialty Chemicals

The functional hydroxyl group of this compound makes it a versatile platform molecule for the synthesis of other high-value specialty chemicals. The conversion of alcohols into other chemical classes, such as olefins, aldehydes, esters, and ketones, is a well-established area of chemical synthesis. researchgate.netacs.org

Derivatization can be used to modify the physical and chemical properties of the parent molecule, opening up new applications. For example, derivatization is a common strategy to improve the analytical detection of fatty alcohols in complex samples. nih.govresearchgate.netnih.govacs.org

Future research could explore the conversion of this compound into:

Esters and Acetates: These are common components of insect pheromones and could have applications in pest management or as fragrance components.

Aldehydes and Ketones: These functional groups can serve as intermediates for further chemical synthesis or may possess unique biological activities themselves. pnnl.gov

Surfactants and Emulsifiers: By adding polar head groups, the long hydrocarbon chain of the molecule could be leveraged to create novel surfactants with specific properties.

The unique chiral, methyl-branched structure of the parent alcohol could impart special properties to its derivatives, making them suitable for niche applications in materials science, agriculture, and the fragrance industry. acs.orgchemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.